molecular formula C13H24N2 B13212765 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine

Cat. No.: B13212765
M. Wt: 208.34 g/mol
InChI Key: OQWRKVGEVQGJPQ-UHFFFAOYSA-N
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Description

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine is a compound that belongs to the class of piperidines, which are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethenyl group attached to the piperidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine involves its interaction with molecular targets, such as receptors or enzymes, in biological systems. The compound can bind to specific sites on these targets, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperidin-4-yl)methanol: A synthetic 1,4-disubstituted piperidine with applications in medicinal chemistry.

    1-(N-Methylpiperidin-4-yl)methyl)piperazine: Another piperidine derivative with potential therapeutic uses.

    4-Piperidinemethanol: A cyclic secondary amine used in various organic synthesis applications.

The uniqueness of this compound lies in its ethenyl group, which imparts distinct reactivity and properties compared to other piperidine derivatives.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine

InChI

InChI=1S/C13H24N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h3,12,14H,1,4-11H2,2H3

InChI Key

OQWRKVGEVQGJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2(CCNCC2)C=C

Origin of Product

United States

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